tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Lipophilicity LogP Membrane permeability

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8) is a heterobifunctional intermediate comprising a quinoline heterocycle linked to an N-Boc-protected piperazine via the 2-position of the quinoline ring. With a molecular formula of C₁₈H₂₃N₃O₂ and a molecular weight of 313.39 g·mol⁻¹, the compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 890709-17-8
Cat. No. B153357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
CAS890709-17-8
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
InChIKeyMOGQKMUFSORICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8): A Boc-Protected Quinoline-Piperazine Building Block for Pharmaceutical R&D


tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8) is a heterobifunctional intermediate comprising a quinoline heterocycle linked to an N-Boc-protected piperazine via the 2-position of the quinoline ring . With a molecular formula of C₁₈H₂₃N₃O₂ and a molecular weight of 313.39 g·mol⁻¹, the compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents [1]. The tert-butoxycarbonyl (Boc) group imparts orthogonal protection, enabling selective N-deprotection under mild acidic conditions while preserving the quinoline-piperazine scaffold for downstream functionalization .

Why Generic Substitution of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate Is Not Straightforward


Although the quinoline-piperazine scaffold is shared across numerous research intermediates, direct substitution of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate with close analogs such as the deprotected 2-(piperazin-1-yl)quinoline (Quipazine), positional isomers (e.g., 4-quinolinyl or 3-quinolinyl piperazines), or other N-protected variants introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and synthetic compatibility that can alter both downstream reaction yields and biological screening outcomes [1]. The Boc group not only serves as a protective handle but also significantly elevates LogP by approximately 1.25 log units relative to the free amine form, affecting partitioning behavior in biphasic reaction media and cellular permeability in whole-cell assays [2]. The following quantitative evidence details exactly where differentiation is measurable and consequential for procurement decisions.

Quantitative Differentiation Guide for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (890709-17-8): Comparator-Backed Evidence for Scientific Procurement


Lipophilicity (LogP) Comparison: Boc-Protected vs. Free-Amine Forms of the Quinoline-Piperazine Scaffold

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate exhibits a computed LogP of 3.29, which is approximately 1.25 log units higher than its deprotected congener 2-(piperazin-1-yl)quinoline (Quipazine; LogP = 2.04) and approximately 1.73–2.73 log units higher than the bare Boc-piperazine fragment (LogP = 0.56–1.90) [1][2]. This increase in lipophilicity, driven by the combination of the quinoline ring and the tert-butyl carbamate, corresponds to a predicted ~18-fold higher n-octanol/water partition coefficient (LogP difference of 1.25 ≈ 10^1.25-fold) relative to the free amine [1]. The elevated LogP is particularly relevant for applications where passive membrane permeability or organic-phase extraction efficiency is critical .

Lipophilicity LogP Membrane permeability

Polar Surface Area (PSA) Differentiation: Impact on Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (tPSA) of 45.67 Ų, which is 17.51 Ų higher than that of the deprotected 2-(piperazin-1-yl)quinoline (tPSA = 28.16 Ų) due to the additional carbamate oxygen atoms [1]. In CNS drug design, compounds with tPSA < 60–70 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, while tPSA > 90 Ų typically correlates with poor CNS exposure [2]. Both compounds fall below the 60 Ų threshold, but the target compound's higher tPSA combined with its elevated LogP (3.29 vs. 2.04) places it in a distinct physicochemical space that may influence oral bioavailability and CNS partitioning differently from the free amine .

Polar Surface Area BBB penetration CNS drug design

Storage Stability Requirement: Cold-Chain vs. Ambient Storage Differentiation

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate requires storage at 2–8 °C under sealed, dry conditions, as specified by multiple vendors including Bidepharm and Chemsrc . In contrast, the structurally simpler tert-butyl piperazine-1-carboxylate (Boc-piperazine, CAS 57260-71-6) is typically stored at ambient temperature and has a well-defined melting point of 46–48 °C [1]. The cold-chain requirement for the target compound implies a higher sensitivity to thermal degradation or moisture, likely attributable to the electron-rich quinoline ring, which may undergo oxidation or hydrolytic side-reactions at elevated temperatures . This differential stability profile has direct implications for procurement planning, inventory management, and total cost of ownership.

Storage stability Cold-chain Procurement logistics

Orthogonal Protection Strategy: Boc-Selective Deprotonation vs. Alternative N-Protecting Groups

The Boc group on tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is cleaved cleanly under acidic conditions (e.g., 2 N HCl in dioxane at 80 °C over 4 hours) to yield the free piperazine-quinoline dihydrochloride salt, as demonstrated in published synthetic protocols for closely related quinoline-piperazine derivatives . This contrasts with Cbz-protected analogs, which require hydrogenolysis (H₂, Pd/C), and Fmoc-protected analogs, which require basic conditions (piperidine/DMF) for deprotection [1]. The acidic lability of the Boc group is orthogonal to many common functional-group transformations (e.g., amide coupling, Suzuki cross-coupling, nucleophilic aromatic substitution), allowing the quinoline-piperazine core to be elaborated without premature deprotection [2]. The target compound thus occupies a unique synthetic niche: it provides the quinoline-2-piperazine pharmacophore in a stably protected form that can be deprotected under conditions compatible with acid-stable downstream functionalities.

Orthogonal protection Boc deprotection Synthetic strategy

Comparative Purity and Supplier Landscape: Verified Purity Tiers and Batch-to-Batch Consistency

The target compound is commercially available at standardized purity tiers of 95% (Bidepharm, CymitQuimica, Chemisci) and 98% (Leyan, Beyotime, MolCore) . In contrast, the deprotected analog 2-(piperazin-1-yl)quinoline (Quipazine) is typically supplied at lower purity grades (often as the dimaleate salt with variable purity) and is classified as a bioactive research chemical rather than a synthetic building block [1]. The availability of batch-specific QC documentation (NMR, HPLC, GC certificates from Bidepharm) and MDL registry number (MFCD24389548) for the target compound provides a verifiable chain of identity and purity that is essential for GLP-compliant synthesis and patent exemplification . No melting point or boiling point data are available for the target compound, consistent with its typical isolation as an oil or low-melting solid that is characterized spectroscopically rather than by thermal analysis .

Purity QC Supplier comparison

Evidence-Backed Application Scenarios for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (890709-17-8)


Medicinal Chemistry: Synthesis of CNS-Penetrant Quinoline-Piperazine Drug Candidates Requiring Controlled Lipophilicity

The measured LogP of 3.29 and tPSA of 45.67 Ų place this Boc-protected intermediate in the favorable physicochemical space for BBB penetration (tPSA < 60 Ų). Medicinal chemistry teams designing CNS-targeted kinase inhibitors or GPCR ligands can use this compound as a late-stage intermediate, where the Boc group simultaneously elevates LogP by ~1.25 units relative to the free amine, potentially improving passive membrane permeability during cellular assays. The clean acidic deprotection (2 N HCl/dioxane) then reveals the free piperazine for final salt formation or conjugation [1].

Synthetic Chemistry: Multi-Step Elaboration Requiring Orthogonal N-Protection During Cross-Coupling or Nucleophilic Aromatic Substitution

The Boc group on the target compound is stable under basic cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions, where Cbz (hydrogenation-labile) or Fmoc (base-labile) protecting groups would be compromised. This orthogonal stability enables sequential functionalization of the quinoline ring (e.g., at the 4-, 6-, or 8-positions) without premature piperazine deprotection, a strategy documented in the synthesis of 2,4,6-substituted quinoline-piperazine conjugates for antibacterial discovery [1][2].

Pharmaceutical Process Development: GLP-Compliant Intermediate with Verifiable Purity for Scale-Up and Patent Filing

With commercial availability at 98% purity from multiple ISO-certified vendors (including batch-specific NMR, HPLC, and GC certificates from Bidepharm and Fluorochem), this compound meets the identity and purity documentation requirements for GLP preclinical development and patent exemplification. The cold-chain storage requirement (2–8 °C) must be factored into scale-up logistics, but the established multi-vendor supply chain (Bidepharm, Leyan, Fluorochem, CymitQuimica) mitigates single-source risk—a critical consideration for process chemistry teams planning kilogram-scale campaigns .

Early-Stage Drug Discovery: Fragment-Based or Structure-Activity Relationship (SAR) Studies on the Quinoline-2-Piperazine Pharmacophore

The 2-quinolinyl substitution pattern on the piperazine ring distinguishes this compound from the 4-quinolinyl and 3-quinolinyl positional isomers, which have distinct steric and electronic profiles. The target compound's 2-substitution places the quinoline nitrogen in conjugation with the piperazine, modulating basicity and hydrogen-bonding capacity relative to other regioisomers. SAR programs exploring 5-HT₃/5-HT₁A dual pharmacology (as exemplified by TZB-30878, which incorporates the identical quinolin-2-yl-piperazine motif) or α-glucosidase inhibition can use this Boc-protected intermediate to access diverse analog libraries through parallel deprotection and functionalization [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.